1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Overview
Description
1-[(3-Acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are widely used in medicinal chemistry. This compound combines these two important structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the indole and piperidine precursors. One common method involves the acetylation of indole followed by the coupling of the acetylated indole with piperidine-4-carboxylic acid under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents like halogens or sulfonyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Scientific Research Applications
1-[(3-Acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other indole and piperidine derivatives, such as:
3-Acetylindole: Known for its biological activities and used in medicinal chemistry.
Piperidine-4-carboxylic acid: A key intermediate in the synthesis of various pharmaceuticals.
Indole-3-acetic acid: A plant hormone with significant biological activities.
1-Acetyl-1H-indol-3-yl acetates: Used in the synthesis of complex organic molecules
1-[(3-Acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid stands out due to its unique combination of indole and piperidine moieties, offering a versatile platform for the development of new compounds with diverse applications.
Properties
IUPAC Name |
1-[2-(3-acetylindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(21)15-10-20(16-5-3-2-4-14(15)16)11-17(22)19-8-6-13(7-9-19)18(23)24/h2-5,10,13H,6-9,11H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWQDDQQUNSUFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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